tert-Octylamine

Vue d'ensemble

Description

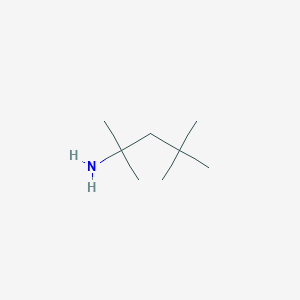

tert-Octylamine: , also known as 2-Amino-2,4,4-trimethylpentane, is an organic compound with the molecular formula C8H19N. It is a colorless liquid with a strong ammonia-like odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Ritter Reaction: The most common method for synthesizing tert-Octylamine involves the Ritter reaction. This reaction transforms a nitrile into an N-alkyl amide using electrophilic alkylating reagents.

Alternative Methods: Another method involves the reaction of diisobutylene with benzyl cyanide under the action of concentrated sulfuric acid and water to form N-tert-octyl phenylacetamide.

Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Octylamine can undergo oxidation reactions to form nitroso-tert-octane.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperoxybenzoic acid, peroxyacetic acid.

Acids: Sulfuric acid for the Ritter reaction.

Hydrolyzing Agents: Acidation enzymes for hydrolysis of intermediates.

Major Products:

Nitroso-tert-octane: Formed from the oxidation of this compound.

N-tert-octyl phenylacetamide: An intermediate in the synthesis of this compound.

Applications De Recherche Scientifique

Catalytic Applications

Tert-octylamine serves as a precursor for the synthesis of novel ligands used in catalysis. Recent studies have demonstrated its effectiveness in creating N-alkyl N-heterocyclic carbenes (NHCs), which are crucial for various catalytic processes.

Case Study: Imidazolium Ligands

A study reported the synthesis of this compound-derived imidazolium salts, which exhibited significant catalytic activity. The synthesis involved the condensation of this compound with glyoxal, yielding high purity and yield without the need for extensive purification methods . The resulting ligands showed enhanced steric properties compared to their t-butyl counterparts, making them suitable for catalyzing reactions in organic synthesis.

Organic Synthesis

This compound is utilized in organic synthesis as a reagent for various transformations. Its reactivity allows it to participate in dehydrogenation and nitrile formation processes.

Case Study: Ammonolytic Transfer Dehydrogenation

In a recent investigation, this compound was used as a model reactant in ammonolytic transfer dehydrogenation reactions. The study found that this compound could be efficiently converted to octanenitrile using alkenes as hydrogen scavengers under specific conditions (200 °C, 1.5 bar ethylene) with high conversion rates (up to 96%) . This method highlights the compound's utility in producing valuable nitriles from simple amines.

Solubility Studies

Understanding the solubility characteristics of this compound is essential for its application in various chemical processes. Research has shown that this compound exhibits unique solubility properties when mixed with water and other solvents.

Data Table: Solubility of this compound

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | Low |

| Ethanol | Moderate |

| Hexane | High |

This data indicates that while this compound is not highly soluble in water, it dissolves well in organic solvents like hexane, making it suitable for applications requiring phase separation.

Environmental and Safety Considerations

While this compound has beneficial applications, it also poses environmental and health risks. It is classified as harmful to aquatic organisms and may cause irritation upon contact with skin or respiratory systems . Understanding these risks is crucial for safe handling and application in industrial settings.

Mécanisme D'action

The mechanism of action of tert-Octylamine primarily involves its role as an intermediate in chemical reactions. In the Ritter reaction, this compound is formed through the electrophilic addition of a carbenium ion to a nitrile, followed by hydrolysis of the resulting nitrilium ion to yield the amide . This mechanism highlights the compound’s ability to participate in complex organic transformations.

Comparaison Avec Des Composés Similaires

tert-Butylamine: Similar in structure but with a shorter carbon chain.

tert-Amylamine: Another similar compound with a different branching pattern.

Octylamine: A straight-chain amine with similar applications but different properties.

Uniqueness: tert-Octylamine is unique due to its branched structure, which imparts different chemical properties compared to its straight-chain counterparts. This branching can influence its reactivity and solubility, making it suitable for specific industrial applications .

Activité Biologique

tert-Octylamine, a branched-chain amine with the chemical formula CHN, has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, including its pharmacological properties, potential therapeutic applications, and safety concerns based on recent studies and case evaluations.

- Molecular Formula: CHN

- CAS Number: 107-45-9

- Structure: this compound is characterized by a tertiary amine structure, which influences its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microorganisms. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines. For example, it has been tested against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), revealing dose-dependent effects on cell viability.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

3. Histamine Release

this compound is noted for its ability to release histamine when administered intravenously. This property can lead to various physiological responses such as hypotension and tachycardia. A case study highlighted instances of adverse reactions in occupational settings where exposure occurred.

The biological activity of this compound is attributed to several mechanisms:

- Histamine Release: It acts as a potent histamine releaser, contributing to allergic reactions and other histamine-mediated effects.

- Cell Membrane Interaction: The lipophilic nature of this compound allows it to integrate into cell membranes, potentially disrupting cellular integrity and function.

- Enzyme Inhibition: Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Case Studies

Case Study 1: Occupational Exposure

A report documented visual disturbances among workers exposed to this compound in industrial settings. Symptoms included blurred vision and ocular irritation, emphasizing the need for proper safety measures when handling this compound.

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at higher concentrations, warranting further investigation into its potential as an anticancer agent.

Safety Profile

While this compound shows promise in various biological applications, safety concerns must be addressed:

- Toxicity: Chronic exposure may lead to dermatitis and respiratory issues. Acute toxicity can result in gastrointestinal disturbances and skin irritation.

- Regulatory Status: Due to its reactivity and potential health risks, this compound is regulated in many jurisdictions, necessitating careful handling protocols.

Propriétés

IUPAC Name |

2,4,4-trimethylpentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2,3)6-8(4,5)9/h6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJIUJYANDSEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021886 | |

| Record name | tert-Octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pentanamine, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

107-45-9 | |

| Record name | 2,4,4-Trimethyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Octylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanamine, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Octylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-OCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84LIL883B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.